molecular formula C22H16ClN3O2 B2639548 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide CAS No. 898436-92-5

2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide

Cat. No.: B2639548
CAS No.: 898436-92-5
M. Wt: 389.84
InChI Key: RPRUZNNPBVESPU-UHFFFAOYSA-N
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Description

This compound belongs to the indolizine family, which is known for its unique structural features and biological activities.

Preparation Methods

The synthesis of 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Amination and Carboxamidation: The amino and carboxamide groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as amines and carboxylic acid derivatives.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and benzoyl groups, using reagents such as halogens, alkylating agents, and nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties, making it a valuable tool for studying biological pathways and developing new therapeutic agents.

    Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit biological activities, but differ in their specific applications and mechanisms of action.

    Benzoyl Compounds: Benzoyl peroxide and benzoyl chloride are commonly used in organic synthesis and industrial applications, but have different chemical properties and reactivity compared to the indolizine compound.

The uniqueness of this compound lies in its combination of the indolizine core with the benzoyl and chlorophenyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(3-chlorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-15-9-6-10-16(13-15)25-22(28)18-17-11-4-5-12-26(17)20(19(18)24)21(27)14-7-2-1-3-8-14/h1-13H,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRUZNNPBVESPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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